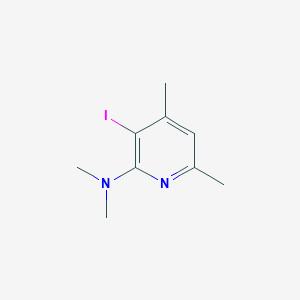

3-碘-N,N,4,6-四甲基吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related iodopyridine compounds involves strategic methods to incorporate the iodine atom into the pyridine ring. For example, the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine from pentachloropyridine and sodium iodide under microwave irradiation indicates a methodology that could be adapted for synthesizing compounds like “3-iodo-N,N,4,6-tetramethylpyridin-2-amine” by modifying the chloro and methyl groups accordingly (Ranjbar‐Karimi et al., 2019).

Molecular Structure Analysis

The molecular structure of iodopyridine derivatives reveals significant insights into their electronic and geometric configurations, which are crucial for their reactivity and interaction with other molecules. For example, the structure determination of tetrakis(4-iodoanilinum) β-octamolybdate dihydrate provides a detailed understanding of the crystal structure and the positioning of iodine within a complex molecular framework, which can be relevant for comprehending the structural aspects of “3-iodo-N,N,4,6-tetramethylpyridin-2-amine” (Oszajca et al., 2012).

Chemical Reactions and Properties

Iodopyridines participate in various chemical reactions, demonstrating their versatility. For instance, the study on (diacetoxy)iodobenzene-mediated oxidative C-H amination of imidazopyridines at ambient temperature showcases the potential reactivity of iodine-containing pyridines in facilitating nucleophilic substitution and amination reactions, which could apply to “3-iodo-N,N,4,6-tetramethylpyridin-2-amine” for functional group transformations (Mondal et al., 2017).

科学研究应用

光催化性能和结构影响

对碘铅酸盐杂化物的研究表明,引入结构定向剂,包括脂肪族和芳香族胺类,显著影响这些杂化物的晶体和电子结构,以及性质。值得注意的是,其中一些杂化物展示了有趣的水诱导结构转变,并具有在可见光照射下作为染料废水处理的异质光催化剂的潜力,突显了它们在环境应用中的重要性。这表明与3-碘-N,N,4,6-四甲基吡啶-2-胺相关的化合物可能在影响碘铅酸盐杂化物的光催化性能中发挥作用 (Liu et al., 2015)。

有机合成和生物重要性

对碘吡啶类化合物的氨基羰基化研究,包括3-碘吡啶,表明利用这类化合物合成具有生物重要性的衍生物的潜力。研究发现,通过这一过程可以获得N-取代烟酰胺和相关化合物,这些化合物具有潜在的生物重要性,展示了该化合物在促进具有潜在药用应用的复杂有机分子的合成中的作用 (Takács等,2007)。

氨基羰基化反应

进一步探索使用碘吡啶进行氨基羰基化反应,说明了该化合物在创建酰胺时的完全转化和高产率。这一过程强调了它在合成复杂有机结构中的重要性,可能导致新材料或药物的开发 (Takács等,2012)。

氨基化反应和合成

通过对涉及卤代吡啶的氨基化反应的研究,突出了3-碘-N,N,4,6-四甲基吡啶-2-胺在氨基化反应中的作用,特别是在这些反应期间的重排。这些反应对于各种氨基吡啶的合成至关重要,有助于开发具有潜在应用于药物开发和化学研究其他领域的新化学实体 (Pieterse & Hertog, 2010)。

属性

IUPAC Name |

3-iodo-N,N,4,6-tetramethylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2/c1-6-5-7(2)11-9(8(6)10)12(3)4/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXFPKMKUPRQQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1I)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-N,N,4,6-tetramethylpyridin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)

![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2492823.png)

![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2492826.png)

![N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492827.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2492831.png)

![N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2492833.png)

![3-isopentyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492836.png)